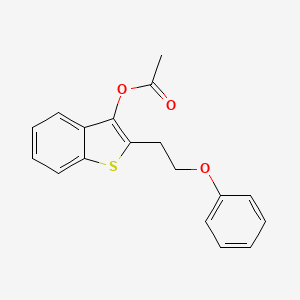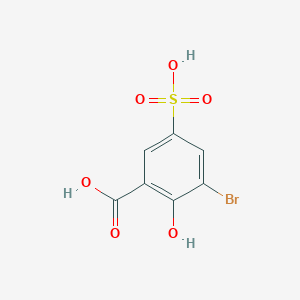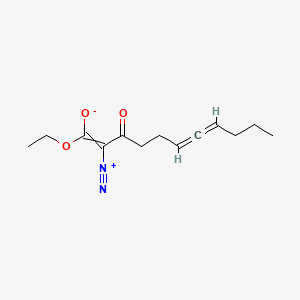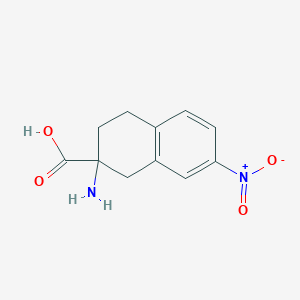
Methyl 4-(triphenyl-lambda~5~-arsanylidene)pent-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(triphenyl-lambda~5~-arsanylidene)pent-2-enoate: is an organoarsenic compound known for its unique chemical structure and reactivity. This compound features a pent-2-enoate backbone with a triphenylarsoranylidene substituent, making it a subject of interest in various chemical research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(triphenyl-lambda~5~-arsanylidene)pent-2-enoate typically involves the reaction of crotonate arsonium ylide with 2H-pyran-5-carboxylates. This reaction yields highly functionalized trans-2,3-divinylcyclopropanecarboxylates . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product formation.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for scaling up. The use of arsonium ylides and pyran carboxylates in a controlled environment can be adapted for larger-scale production with appropriate modifications to reaction vessels and purification processes.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-(triphenyl-lambda~5~-arsanylidene)pent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different arsenic-containing products.
Reduction: Reduction reactions can lead to the formation of simpler organoarsenic compounds.
Substitution: The triphenylarsoranylidene group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic oxides, while reduction can produce simpler organoarsenic compounds.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 4-(triphenyl-lambda~5~-arsanylidene)pent-2-enoate is used in the synthesis of highly functionalized cyclopropane derivatives . These derivatives are valuable intermediates in organic synthesis and can be used to create complex molecular structures.
Biology and Medicine: While specific biological and medicinal applications are not extensively documented, organoarsenic compounds have been studied for their potential use in pharmaceuticals and as biological probes.
Industry: In industrial settings, this compound can be used as a precursor for the synthesis of advanced materials and specialty chemicals. Its unique reactivity makes it suitable for creating complex molecular architectures.
Mecanismo De Acción
The mechanism by which Methyl 4-(triphenyl-lambda~5~-arsanylidene)pent-2-enoate exerts its effects involves the interaction of the triphenylarsoranylidene group with various molecular targets. The compound’s reactivity is influenced by the electronic properties of the arsenic atom and the conjugated system of the pent-2-enoate backbone. These interactions can lead to the formation of new chemical bonds and the transformation of molecular structures.
Comparación Con Compuestos Similares
- Methyl 4-(triphenylarsoranylidene)but-2-enoate
- Triphenylarsine oxide
- Triphenylarsine
Comparison: Methyl 4-(triphenyl-lambda~5~-arsanylidene)pent-2-enoate is unique due to its pent-2-enoate backbone, which provides distinct reactivity compared to similar compounds like Methyl 4-(triphenylarsoranylidene)but-2-enoate. The presence of the triphenylarsoranylidene group in both compounds contributes to their reactivity, but the different backbones result in varied chemical behavior and applications.
Propiedades
Número CAS |
921213-04-9 |
|---|---|
Fórmula molecular |
C24H23AsO2 |
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
methyl 4-(triphenyl-λ5-arsanylidene)pent-2-enoate |
InChI |
InChI=1S/C24H23AsO2/c1-20(18-19-24(26)27-2)25(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-19H,1-2H3 |
Clave InChI |
QOQMSOKNBGBWHW-UHFFFAOYSA-N |
SMILES canónico |
CC(=[As](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[5-(Hydroxymethyl)-2-nitrophenoxy]ethoxy}benzaldehyde](/img/structure/B14173000.png)
![D-Alanyl-O-{10-[(4-chlorophenyl)methoxy]-10-oxodecanoyl}-L-serine](/img/structure/B14173003.png)


![6-(3,5-Dimethylpyrazol-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14173023.png)
![N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]hydroxylamine](/img/structure/B14173032.png)

methanone](/img/structure/B14173052.png)

![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-](/img/structure/B14173069.png)
![1,3-bis[(E)-2-nitroethenyl]benzene](/img/structure/B14173071.png)
![N-[(diphenylmethylene)amino]-5-nitro-2-pyridinamine](/img/structure/B14173076.png)
![5-tert-Butyl-4'-nitro[1,1'-biphenyl]-3,4-dione](/img/structure/B14173077.png)
